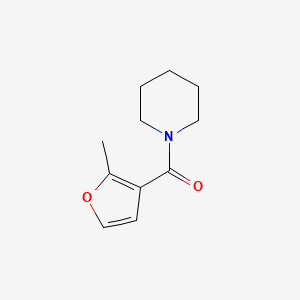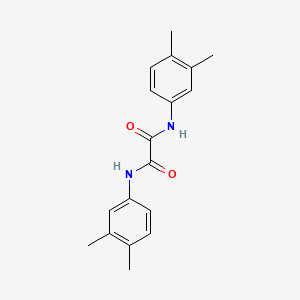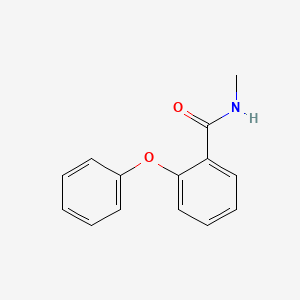
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone, also known as MFPMM, is a chemical compound that has gained interest in scientific research due to its potential application in drug discovery and development. MFPMM belongs to the class of piperidine derivatives and has a molecular formula of C14H19NO2.
作用机制
The mechanism of action of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and cyclin-dependent kinases. Additionally, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone also inhibits the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. In the brain, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone reduces oxidative stress and inflammation by modulating the expression of antioxidant enzymes and cytokines.
实验室实验的优点和局限性
One advantage of using (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in lab experiments is its potent anticancer and neuroprotective activity. (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been shown to be effective at low concentrations, making it a promising candidate for drug development. However, one limitation of using (2-Methylfuran-3-yl)-piperidin-1-ylmethanone is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
未来方向
There are several future directions for research on (2-Methylfuran-3-yl)-piperidin-1-ylmethanone. One area of interest is the development of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone analogues with improved potency and selectivity for specific cancer types. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in animal models and humans. Additionally, the potential use of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in combination with other anticancer drugs or therapies is also an area of interest.
合成方法
The synthesis of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone involves the reaction of 2-methylfuran-3-carboxylic acid with piperidine and thionyl chloride, followed by the addition of methylamine. The resulting compound is then purified using column chromatography to obtain (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in high yield and purity.
科学研究应用
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. Several studies have shown that (2-Methylfuran-3-yl)-piperidin-1-ylmethanone exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, (2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(2-methylfuran-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-10(5-8-14-9)11(13)12-6-3-2-4-7-12/h5,8H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQLMWWRZEELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)
![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)

![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)


![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)
![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)
